molecular formula C17H19F3N4O B3003615 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1421509-77-4

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B3003615
CAS No.: 1421509-77-4
M. Wt: 352.361
InChI Key: QLRKAYKEDMDTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazole group, and the attachment of the trifluoromethyl-substituted phenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution processes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects and its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups Similar compounds may include other piperidine derivatives, imidazole-containing molecules, and trifluoromethyl-substituted phenyl compounds

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)14-3-1-2-4-15(14)22-16(25)24-8-5-13(6-9-24)11-23-10-7-21-12-23/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKAYKEDMDTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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